1-(2-Bromoethyl)-2-iodobenzene
Overview
Description
1-(2-Bromoethyl)-2-iodobenzene is a useful research compound. Its molecular formula is C8H8BrI and its molecular weight is 310.96 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Organic Compounds
1-(2-Bromoethyl)-2-iodobenzene is employed in various organic synthesis processes. For instance, it is used in the CuI-catalyzed domino process to produce 2,3-disubstituted benzofurans, a class of compounds with significant potential in pharmaceuticals and materials science (Lu, Wang, Zhang, & Ma, 2007). Similarly, its derivatives, such as 1,2-dibromobenzenes, are valuable precursors in reactions based on intermediate formation of benzynes, which are crucial for creating various organic compounds (Diemer, Leroux, & Colobert, 2011).
Application in Halogenation Reactions
This compound plays a role in halogenation reactions. For example, it is used in combination with N-Halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes. This method allows for the synthesis of compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yield (Bovonsombat & Mcnelis, 1993).
Studying Molecular Photodissociation
In the field of molecular photophysics, this compound and its related compounds have been used to study two-photon ionization in supersonic molecular beams, contributing to the understanding of the photodissociation mechanisms of halobenzenes (Dietz, Duncan, Liverman, & Smalley, 1980).
Applications in Aryl-Azole Coupling Reactions
This compound is used in palladium-catalyzed aryl-azole coupling reactions, demonstrating the versatility of aryl halides in organic transformations. This approach is significant in synthesizing diverse arylated products, expanding the scope of organic synthesis (Pivsa-Art, Satoh, Kawamura, Miura, & Nomura, 1998).
Use in Aryne Chemistry
This compound is also a key player in aryne chemistry. Arynes, generated from such compounds, are intermediates in the synthesis of biaryls with uncommon substituent patterns, which are crucial in medicinal chemistry and material science (Leroux & Schlosser, 2002).
Mechanism of Action
Target of Action
Similar compounds such as (2-bromoethyl) (2-‘formyl-4’-aminophenyl) acetate have been shown to target chymotrypsin-like elastase family member 1 .
Mode of Action
For instance, Bronopol, an organic compound with wide-spectrum antimicrobial properties, was primarily used as a preservative for pharmaceuticals .
Biochemical Pathways
Β-phenethyl bromide, a similar compound, has been used as a biological material or organic compound for life science-related research .
Result of Action
Similar compounds such as β-phenethyl bromide have been used in life science-related research .
Action Environment
Similar compounds such as 1-(2-bromoethyl)naphthalene have been studied under various conditions .
Biochemical Analysis
Biochemical Properties
1-(2-Bromoethyl)-2-iodobenzene plays a crucial role in biochemical reactions, particularly in the creation of antimicrobial agents . It serves as a building block for complex organic molecules and acts as an intermediate in industrial processes and research . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating a broad spectrum of organic reactions .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings involve changes in the effects of this product over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
1-(2-bromoethyl)-2-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJQSPYVBMWNRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.